

# Physical and chemical properties of 2-Amino-1-(4-methoxyphenyl)ethanol

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## Compound of Interest

Compound Name: 2-Amino-1-(4-methoxyphenyl)ethanol

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## An In-depth Technical Guide to 2-Amino-1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Amino-1-(4-methoxyphenyl)ethanol** is a primary amino alcohol derivative of anethole, a naturally occurring compound found in anise and fennel. Its chemical structure, featuring a chiral center, a primary amine, and a hydroxyl group, makes it a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-1-(4-methoxyphenyl)ethanol**, along with detailed experimental protocols and an exploration of its potential biological significance.

### Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of **2-Amino-1-(4-methoxyphenyl)ethanol**.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	167.21 g/mol	[3]
CAS Number	46084-23-5	[1][2]
Appearance	Solid	[3]
Boiling Point	325.4 ± 32.0 °C at 760 mmHg (for 2-amino-2-(4-methoxyphenyl)ethanol)	[3]
pKa	14.49 ± 0.20 (Predicted for 1-(4-methoxyphenyl)ethanol)	[4]

Table 2: Solubility Profile

Solvent	Solubility	Source(s)
Water	25.40 g/L (for (2-Amino-4-methoxyphenyl)methanol)	[5]
Methanol	Soluble (inferred)	[5]
Ethanol	Soluble (inferred)	[5]
Dimethyl Sulfoxide (DMSO)	Soluble (inferred)	[5]
Chloroform	Soluble (for 4-Methoxybenzyl alcohol)	[5]

Note: Some physical properties are for structurally related compounds and should be considered as estimates.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. Below is a summary of expected spectroscopic features for **2-Amino-1-(4-methoxyphenyl)ethanol** based on its functional groups and data from analogous structures.

Table 3: Spectroscopic Data Summary

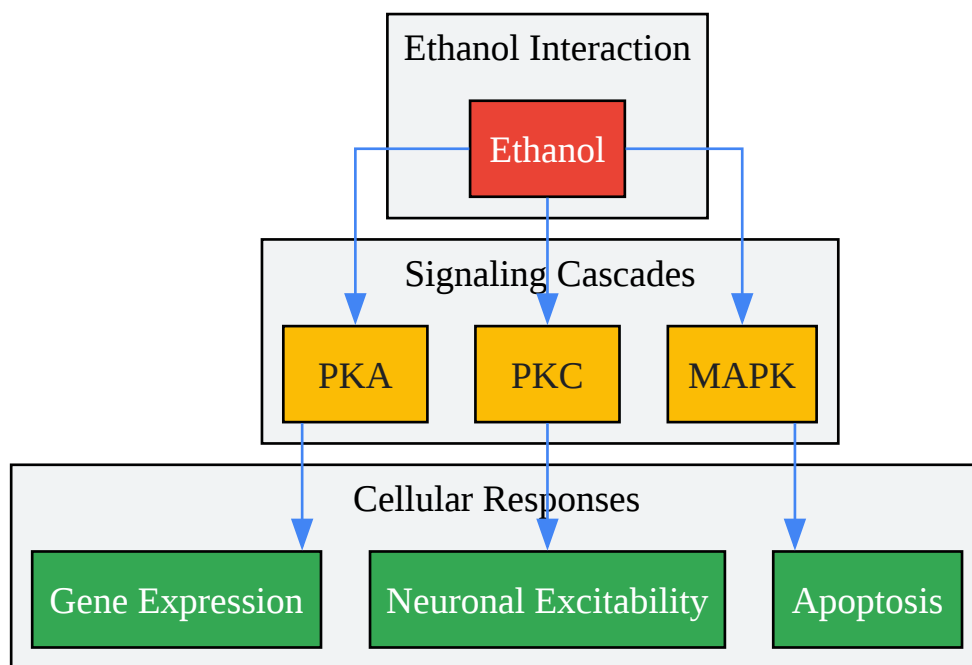
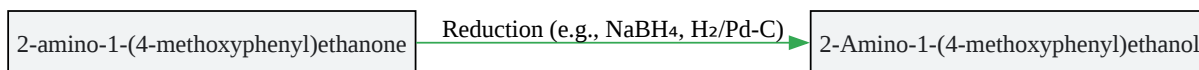
Technique	Key Expected Features
$^1\text{H}$ NMR	- Aromatic protons (AA'BB' system) in the range of $\delta$ 6.8-7.3 ppm. - Methine proton (-CH(OH)-) as a multiplet. - Methylene protons (-CH <sub>2</sub> -NH <sub>2</sub> ) as multiplets. - Methoxy group (-OCH <sub>3</sub> ) as a singlet around $\delta$ 3.8 ppm. - Amine and hydroxyl protons as broad singlets, exchangeable with D <sub>2</sub> O.
$^{13}\text{C}$ NMR	- Aromatic carbons in the range of $\delta$ 114-160 ppm. - Carbon bearing the hydroxyl group (-CH(OH)-) around $\delta$ 70-80 ppm. - Carbon bearing the amino group (-CH <sub>2</sub> -NH <sub>2</sub> ) around $\delta$ 40-50 ppm. - Methoxy carbon (-OCH <sub>3</sub> ) around $\delta$ 55 ppm.
FTIR (cm <sup>-1</sup> )	- O-H stretch (alcohol): broad band around 3300-3500 cm <sup>-1</sup> . - N-H stretch (primary amine): two sharp bands around 3300-3400 cm <sup>-1</sup> . - C-H stretch (aromatic): > 3000 cm <sup>-1</sup> . - C-H stretch (aliphatic): < 3000 cm <sup>-1</sup> . - C=C stretch (aromatic): ~1600 and ~1480 cm <sup>-1</sup> . - C-O stretch (alcohol and ether): 1000-1300 cm <sup>-1</sup> .
Mass Spec.	- Molecular ion peak (M <sup>+</sup> ) at m/z = 167. - Fragmentation pattern may show loss of H <sub>2</sub> O (M-18), NH <sub>3</sub> (M-17), and cleavage of the C-C bond between the hydroxyl and amino groups.

## Experimental Protocols

### Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol

A common synthetic route to **2-Amino-1-(4-methoxyphenyl)ethanol** involves the reduction of the corresponding  $\alpha$ -aminoketone, 2-amino-1-(4-methoxyphenyl)ethanone.

## Reaction Scheme:



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